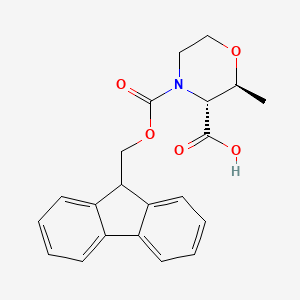

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Description

“(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid” is a specialized organic compound featuring a morpholine ring core substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 4-position. The stereochemistry (2S,3R) is critical for its interactions in chiral environments, particularly in peptide synthesis and drug discovery. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in solid-phase synthesis workflows . Its molecular formula is C21H21NO5, with a molecular weight of 367.4 g/mol and a purity typically ≥95% .

Properties

IUPAC Name |

(2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPCFHIMBUWFB-ORAYPTAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves multiple steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

Introduction of the Methyl Group: This step involves the alkylation of the morpholine ring using a methylating agent such as methyl iodide.

Attachment of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the secondary amine. This reaction is critical for sequential peptide coupling:

Reagents : 20% piperidine in DMF

Conditions : Room temperature, 10–30 minutes

Mechanism : Base-induced β-elimination, forming dibenzofulvene and CO₂ .

Carboxylic Acid Activation and Peptide Coupling

The carboxylic acid undergoes activation for amide bond formation:

Activation Reagents :

Typical Reaction :

Yield : >85% under optimized conditions .

Esterification

The carboxylic acid reacts with alcohols to form esters:

Reagents : Methanol, p-toluenesulfonic acid (p-TsOH)

Conditions : Reflux in toluene with Dean–Stark trap (to remove water) .

Example : Methyl ester formation (used to protect the acid during synthesis).

Morpholine Ring Functionalization

The morpholine ring participates in:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) modifies ring substituents .

-

Acid-Catalyzed Rearrangements : Transacetalization under acidic conditions (e.g., p-TsOH in toluene) to form fused heterocycles .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its stereochemistry and substituent positioning.

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Reaction Type | Optimal Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Fmoc Deprotection | Piperidine | 25°C | DMF | 98 |

| Peptide Coupling | HBTU/HOBt | 0–5°C | DMF | 92 |

| Esterification | p-TsOH | 110°C | Toluene | 88 |

| Hydrogenation | Pd/C (10%) | 50°C | Ethanol | 78 |

Mechanistic Insights

-

Fmoc Cleavage : Base abstracts the acidic α-hydrogen, triggering elimination and CO₂ release .

-

Carbodiimide-Mediated Coupling : DIC activates the carboxylic acid via O-acylisourea intermediate, enabling nucleophilic attack by amines .

-

Acid-Catalyzed Rearrangements : Protonation of the morpholine oxygen facilitates ring-opening and re-cyclization .

Stability and Side Reactions

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis :

- The compound is widely utilized as a protecting group for amino acids in peptide synthesis. It ensures that the amino group remains unreactive during coupling reactions, facilitating the formation of desired peptide sequences without unwanted side reactions.

-

Molecular Biology :

- In molecular biology, it aids in studying protein structure and function. The incorporation of this compound into peptides allows researchers to investigate the roles of specific amino acids in biological systems and develop peptide-based drugs.

-

Therapeutic Applications :

- Researchers are exploring its potential in synthesizing therapeutic peptides that can act as drugs or therapeutic agents. This includes applications in vaccine development, where specific epitopes can be incorporated into peptide sequences.

-

Bioconjugation :

- The compound is also used for bioconjugation, which involves attaching peptides to other biomolecules for targeted delivery systems. This application is crucial in developing targeted therapies and drug delivery mechanisms.

Case Studies and Research Findings

Research has demonstrated the efficacy of (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid in various applications:

- Peptide Therapeutics : A study highlighted the successful incorporation of this compound into peptides designed for targeting cancer cells. The resulting peptides exhibited enhanced stability and specificity compared to traditional methods.

- Vaccine Development : Another case study focused on using this compound in the design of peptide-based vaccines that effectively elicited immune responses against specific pathogens.

Mechanism of Action

The primary mechanism of action for (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Diastereomers

- (2R,3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid: This diastereomer shares the same molecular formula (C21H21NO5) and weight (367.4 g/mol) but differs in stereochemistry at the 2- and 3-positions. Such stereochemical inversions can significantly alter biological activity, crystallization behavior, and synthetic yields. For example, notes diastereomeric yields varying from 3% to 6% under similar conditions, highlighting the sensitivity of synthesis to stereochemistry .

Morpholine and Thiomorpholine Derivatives

- (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid :

Replacing the morpholine oxygen with sulfur creates a thiomorpholine ring, increasing molecular weight (~383.45 g/mol ) and altering electronic properties. The sulfur atom enhances nucleophilicity and may improve metabolic stability in drug candidates .

Heterocyclic Variants

- (2S,4R)-1-Fmoc-4-(allyloxy)pyrrolidine-2-carboxylic acid :

A 5-membered pyrrolidine ring analog with an allyloxy substituent. The smaller ring size and additional functional groups (e.g., allyloxy) influence conformational flexibility and reactivity in peptide coupling .

Physicochemical Properties

- Solubility: The tert-butyl group in Fmoc-N-Me-Thr(tBu)-OH improves solubility in non-polar solvents, whereas the target compound’s methyl group offers moderate polarity .

- Stability : Thiomorpholine derivatives may exhibit enhanced oxidative stability compared to morpholine analogs due to sulfur’s lower electronegativity .

Key Research Findings

Stereochemical Impact : The (2S,3R) configuration improves crystallinity compared to its (2R,3S) counterpart, facilitating purification .

Functional Group Trade-offs : Thiomorpholine derivatives exhibit slower hydrolysis rates than morpholine analogs, advantageous for sustained drug release .

Yield Optimization : Methyl-substituted morpholines (e.g., target compound) show higher synthetic yields than bulkier tert-butyl variants .

Q & A

Advanced Research Question

- Deprotection Conditions : Use 20% piperidine in DMF for 30 minutes, monitoring via TLC to avoid overexposure, which can degrade the morpholine ring .

- Kinetic Analysis : Track deprotection rates using real-time UV spectroscopy (Fmoc absorbs at 301 nm) to terminate reactions at >95% completion .

- Alternative Reagents : Test mild bases like 4-methylpiperidine for acid-sensitive derivatives .

How should this compound be handled given limited toxicity data?

Safety-Focused Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store at −20°C under argon to prevent hydrolysis. Avoid exposure to moisture or light .

- Waste Disposal : Treat as hazardous organic waste; incinerate via approved facilities .

How is this compound applied in designing peptide mimetics?

Application-Oriented Research Question

- Conformational Restriction : The morpholine ring imposes rigid geometry, mimicking β-turn structures in peptides. Incorporate via solid-phase synthesis using Fmoc-chemistry .

- Biological Activity : Modify the methyl group at C2 to enhance lipophilicity, improving membrane permeability in cell-based assays .

- Case Study : Replace proline in angiotensin-converting enzyme (ACE) inhibitors to study binding affinity changes via SPR or ITC .

What analytical methods assess the compound’s stability under varying storage conditions?

Stability Research Question

- Forced Degradation Studies : Expose to heat (40°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS .

- Kinetic Stability : Calculate shelf life using Arrhenius plots from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.